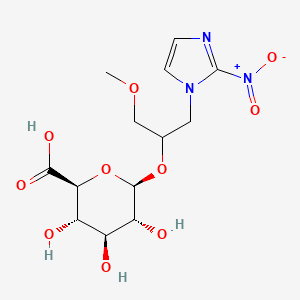

Misonidazole glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Misonidazole glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C13H19N3O10 and its molecular weight is 377.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Glucuronidation

Glucuronidation is a crucial step in the detoxification of drugs and xenobiotics within the body . This process involves a SN2 conjugation reaction, which is an important pathway in phase II metabolism .

-

Mechanism : β-glucuronidase catalyzes the reaction. The catalytic mechanism proceeds as follows :

-

A catalytic glutamic acid residue (Glu451 in humans, or Glu413 in bacteria) protonates the exocyclic glycosidic oxygen of glucuronide. This leads to the release of the aglycone via an oxocarbenium ion-like transition state .

-

A 'back-side' nucleophilic attack by a glutamate ion (Glu540 in humans, or Glu504 in bacteria) stabilizes the transition state, resulting in a glucuronyl ester intermediate with an inverted configuration .

-

Finally, hydrolysis through an inverting attack of a water molecule on the anomeric center releases Glu540, forming β-d-glucuronic acid, and concurrently retains the substrate configuration .

-

Biological Activity and Interactions

Misonidazole and its glucuronide derivative exhibit biological activity, particularly in enhancing radiosensitivity in hypoxic tumor cells.

-

Mechanism of Action : The active metabolites formed during the reduction of misonidazole can generate reactive oxygen species and free radicals that damage cellular components, including DNA. This mechanism is crucial for its therapeutic effects, as it sensitizes cancer cells to radiation therapy. The glucuronide form may also retain some biological activity, although it is generally considered less active than the parent compound.

-

Interactions with Biological Molecules : Misonidazole can form adducts with nucleotides like guanosine under hypoxic conditions, potentially contributing to its cytotoxic effects against cancer cells. Misonidazole glucuronide may also influence the pharmacokinetics of other drugs by competing for metabolic enzymes or transporters.

Reduction of Misonidazole

Misonidazole can be reduced through various chemical and biological processes .

-

Chemical Reduction : Misonidazole can be reduced by zinc dust or glucose in neutral or alkaline solutions . The reduction yields several products, including azo and azoxy derivatives of misonidazole .

-

Reduction Mechanism : In alkaline conditions, a competitive reaction involving the loss of the nitro group can occur. This leads to products derived from nucleophilic substitution by OH− and intramolecular displacement. This denitrative process should be considered when reducing misonidazole at basic pH .

-

Role of Nitroreductases : Tissue nitroreductases accomplish the reduction of the nitro group on the imidazole ring .

Misonidazole and Gut Microbiota

The gut microbiota plays a significant role in drug metabolism, including the metabolism of misonidazole .

-

Nitroreduction : Gut microbial nitroreductase activity reduces nitro groups to amines . Misonidazole can be converted to its amino derivative by gut microbiota .

-

Anaerobic Conditions : Fecal bacteria can reduce misonidazole only in the absence of oxygen .

Misonidazole as a Radiosensitizer

Misonidazole is a radiosensitizer that is particularly effective under hypoxic conditions present in tumors.

-

Hypoxic Selectivity : Nitroimidazoles, including misonidazole, capitalize on oxygen-sensitive reductive activation to achieve hypoxia-selective localization for theranostic applications .

-

Clinical Trials : Clinical trials have explored the use of misonidazole to enhance the effects of radiation therapy in cancer treatment .

Excretion and Metabolism

Misonidazole and its metabolites are primarily excreted in the urine .

Propiedades

Número CAS |

86589-32-4 |

|---|---|

Fórmula molecular |

C13H19N3O10 |

Peso molecular |

377.3 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O10/c1-24-5-6(4-15-3-2-14-13(15)16(22)23)25-12-9(19)7(17)8(18)10(26-12)11(20)21/h2-3,6-10,12,17-19H,4-5H2,1H3,(H,20,21)/t6?,7-,8-,9+,10-,12+/m0/s1 |

Clave InChI |

AGTMQQNYEJNPKI-GEBOREBZSA-N |

SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES isomérico |

COCC(CN1C=CN=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canónico |

COCC(CN1C=CN=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O |

Sinónimos |

misonidazole glucuronide misonidazole-beta-glucuronide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.